molecular formula C11H11N3O B12754289 Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- CAS No. 91857-34-0

Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B12754289
CAS No.: 91857-34-0
M. Wt: 201.22 g/mol
InChI Key: RTDIMUUEPOFOEK-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- typically involves the reaction of 4-aminoacetophenone with hydrazine derivatives. One common method includes the condensation of 4-aminoacetophenone with phenylhydrazine in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

91857-34-0

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-amino-3-phenyl-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C11H11N3O/c1-7(15)10-9(12)11(14-13-10)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14)

InChI Key

RTDIMUUEPOFOEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N

Origin of Product

United States

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